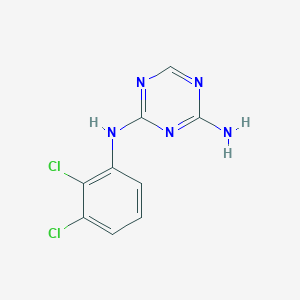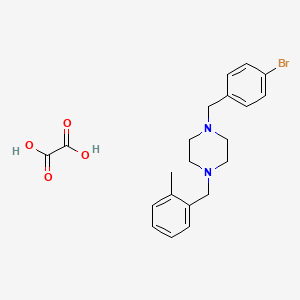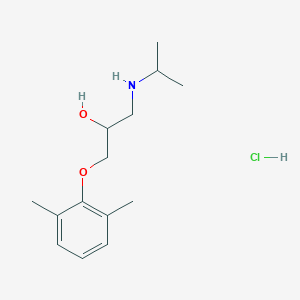
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide, commonly known as CNPBS, is a chemical compound that has gained significant attention in the field of scientific research. CNPBS is a sulfonamide-based compound that has been synthesized through a series of chemical reactions. This compound has been found to possess several unique properties that make it a promising candidate for various research applications. In
Mechanism of Action
The mechanism of action of CNPBS is not fully understood. However, it has been proposed that CNPBS binds with cysteine residues in proteins, which leads to the inhibition of protein function. This inhibition of protein function is thought to be responsible for the anti-tumor properties of CNPBS.
Biochemical and Physiological Effects:
CNPBS has been found to have several biochemical and physiological effects. CNPBS has been found to inhibit the growth of cancer cells in vitro. CNPBS has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, CNPBS has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
CNPBS has several advantages for lab experiments. CNPBS is a fluorescent probe that can be used for the detection of cysteine in biological samples. Additionally, CNPBS has been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs. However, there are also limitations to the use of CNPBS in lab experiments. CNPBS has a relatively short half-life, which makes it difficult to use in vivo. Additionally, the mechanism of action of CNPBS is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research of CNPBS. One future direction is the development of CNPBS-based fluorescent probes for the detection of cysteine in biological samples. Another future direction is the development of CNPBS-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of CNPBS and its effects on biological systems.
Conclusion:
In conclusion, CNPBS is a sulfonamide-based compound that has several unique properties that make it a promising candidate for various research applications. CNPBS has been found to possess anti-tumor properties and can be used as a fluorescent probe for the detection of cysteine in biological samples. However, there are also limitations to the use of CNPBS in lab experiments, and further research is needed to fully understand its mechanism of action and effects on biological systems.
Synthesis Methods
The synthesis of CNPBS involves a series of chemical reactions. The first step involves the reaction of 2-nitro-1-propene with sodium sulfite to form 2-nitro-1-propenesulfonic acid. This acid is then reacted with propylamine to form N-propyl-2-nitro-1-propenesulfonamide. In the final step, the N-propyl-2-nitro-1-propenesulfonamide is reacted with acrylonitrile to form CNPBS.
Scientific Research Applications
CNPBS has been found to have several applications in scientific research. One of the most promising applications of CNPBS is its use as a fluorescent probe for the detection of cysteine. CNPBS has been found to selectively bind with cysteine, which makes it a valuable tool for the detection of cysteine in biological samples. CNPBS has also been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol](/img/structure/B4968867.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)

![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)